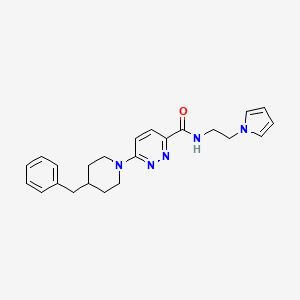

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide, also known as PEP005, is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Acetylcholinesterase Inhibitors

A study conducted by Contreras et al. (2001) explored the design, synthesis, and structure-activity relationships of pyridazine analogues, acting as acetylcholinesterase (AChE) inhibitors. These inhibitors are pivotal for treating diseases like Alzheimer's by enhancing the cholinergic function. The study highlighted that specific structural modifications in the compound could significantly increase AChE inhibitory activity and selectivity, making them promising candidates for further pharmaceutical development (Contreras et al., 2001).

Antioxidant Activity

Research by Zaki et al. (2017) on 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives revealed remarkable antioxidant activity. The study synthesized and characterized these compounds, showing that some exhibited antioxidant capacities comparable to ascorbic acid, suggesting their potential utility in oxidative stress-related conditions (Zaki et al., 2017).

Antimicrobial and Antitumor Activity

Abou-Elmagd et al. (2016) demonstrated that pyrazolyl-substituted 2(3H)-furanone derivatives, upon reacting with various nitrogen nucleophiles, produced compounds with pronounced anticancer and antimicrobial activities. This study emphasizes the potential of such derivatives in developing new therapeutic agents against specific cancer types and microbial infections (Abou-Elmagd et al., 2016).

Synthesis and Characterization of Derivatives

Hassan et al. (2014) worked on synthesizing 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the role of such derivatives in developing anticancer therapeutics (Hassan et al., 2014).

Melanoma Cytotoxicity

Wolf et al. (2004) explored benzamide derivatives conjugated with alkylating cytostatics for targeted melanoma therapy. Their study indicates the potential of benzamide-based compounds for selective drug delivery to melanoma cells, potentially enhancing the efficacy of melanoma treatment (Wolf et al., 2004).

Properties

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-(2-pyrrol-1-ylethyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O/c29-23(24-12-17-27-13-4-5-14-27)21-8-9-22(26-25-21)28-15-10-20(11-16-28)18-19-6-2-1-3-7-19/h1-9,13-14,20H,10-12,15-18H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBMRCKRAIHMDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCCN4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B2702352.png)

![3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B2702355.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2702358.png)

![3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2702363.png)

![5-Azaspiro[3.4]octane-5-carboxamide](/img/structure/B2702364.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2702372.png)